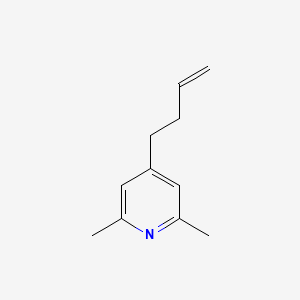![molecular formula C20H28N2O B7780555 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine](/img/structure/B7780555.png)
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine is a complex organic compound characterized by its unique structure, which includes two 2,6-dimethylpyridine moieties connected via a propoxypropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 3-bromopropanol.
Formation of Intermediate: 2,6-dimethylpyridine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(2,6-dimethylpyridin-4-yl)propoxypropane.
Final Coupling: The intermediate is then coupled with another equivalent of 2,6-dimethylpyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert any double bonds or carbonyl groups present in the compound to single bonds or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar in structure but lacks the propoxypropyl linker.
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy: Contains a piperidine ring instead of pyridine.
Uniqueness
4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine is unique due to its dual pyridine rings connected by a flexible propoxypropyl linker, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[3-[3-(2,6-dimethylpyridin-4-yl)propoxy]propyl]-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-15-11-19(12-16(2)21-15)7-5-9-23-10-6-8-20-13-17(3)22-18(4)14-20/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWAQFSBBXHDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCCOCCCC2=CC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine](/img/structure/B7780519.png)








